molecular formula C16H18N2O5S B3964891 N-(4-hydroxy-2-isopropyl-5-methylphenyl)-3-nitrobenzenesulfonamide

N-(4-hydroxy-2-isopropyl-5-methylphenyl)-3-nitrobenzenesulfonamide

Cat. No. B3964891
M. Wt: 350.4 g/mol
InChI Key: XFMBWIGHMWXBAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-hydroxy-2-isopropyl-5-methylphenyl)-3-nitrobenzenesulfonamide, commonly known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. It was first synthesized in 2002 by a team of researchers led by Dr. John R. Falck at the University of Texas Southwestern Medical Center. Since then, HET0016 has been extensively studied for its potential applications in scientific research.

Mechanism of Action

HET0016 works by selectively inhibiting the enzyme 20-HETE synthase, which is responsible for the production of 20-hydroxyeicosatetraenoic acid (20-HETE). 20-HETE is a potent vasoconstrictor and has been implicated in the regulation of blood pressure, renal function, and other physiological processes. By inhibiting 20-HETE synthesis, HET0016 can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that HET0016 can have a variety of biochemical and physiological effects. In animal models, HET0016 has been shown to lower blood pressure, improve renal function, and reduce inflammation. It has also been found to have antioxidant properties and may help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the primary advantages of HET0016 is its selectivity for 20-HETE synthase, which allows for more precise modulation of physiological processes than other non-selective inhibitors. However, HET0016 also has some limitations in lab experiments. It is relatively expensive compared to other inhibitors and can be difficult to synthesize in large quantities. Additionally, its effects may be dependent on the specific experimental conditions and may not be applicable to all physiological systems.

Future Directions

There are several potential future directions for research on HET0016. One area of interest is the development of more potent and selective inhibitors of 20-HETE synthase, which could have even greater therapeutic potential. Additionally, further studies are needed to fully understand the role of 20-HETE in various physiological processes and diseases, which could lead to new treatments and therapies. Finally, research on the pharmacokinetics and pharmacodynamics of HET0016 could help optimize its use in clinical and research settings.

Scientific Research Applications

HET0016 has been found to have a wide range of potential applications in scientific research. One of its primary uses is in the study of the role of 20-HETE in various physiological processes, such as blood pressure regulation, vascular tone, and renal function. HET0016 has also been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma.

properties

IUPAC Name

N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-10(2)14-9-16(19)11(3)7-15(14)17-24(22,23)13-6-4-5-12(8-13)18(20)21/h4-10,17,19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMBWIGHMWXBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)C)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-hydroxy-2-isopropyl-5-methylphenyl)-3-nitrobenzenesulfonamide
Reactant of Route 2
N-(4-hydroxy-2-isopropyl-5-methylphenyl)-3-nitrobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4-hydroxy-2-isopropyl-5-methylphenyl)-3-nitrobenzenesulfonamide
Reactant of Route 4
N-(4-hydroxy-2-isopropyl-5-methylphenyl)-3-nitrobenzenesulfonamide
Reactant of Route 5
N-(4-hydroxy-2-isopropyl-5-methylphenyl)-3-nitrobenzenesulfonamide
Reactant of Route 6
N-(4-hydroxy-2-isopropyl-5-methylphenyl)-3-nitrobenzenesulfonamide

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